2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
Description
This pyrimidine derivative features a 2,6-dichlorobenzylsulfanyl group at position 2, a thiophen-2-yl substituent at position 4, and a trifluoromethyl group at position 4. Pyrimidine derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to mimic purine bases in biological systems.
Properties
Molecular Formula |
C16H9Cl2F3N2S2 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H9Cl2F3N2S2/c17-10-3-1-4-11(18)9(10)8-25-15-22-12(13-5-2-6-24-13)7-14(23-15)16(19,20)21/h1-7H,8H2 |
InChI Key |
LNRCBAWSYUTHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,6-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogues and Substituent Variations
Table 1: Key Structural Features of Analogs
Functional and Electronic Properties
- Sulfur-Containing Groups : The sulfanyl (S-) linkage at position 2 may offer flexibility in hydrogen bonding and redox activity, contrasting with sulfonyl (SO₂) groups in analogs like 2-(ethylsulfonyl)-4-methyl-6-CF₃-pyrimidine, which are more rigid and electron-withdrawing .
- Thiophene vs. Phenyl : The thiophen-2-yl group at position 4 introduces a heterocyclic ring with π-stacking capabilities, differing from phenyl or dichlorophenyl substituents in analogs . Thiophene’s lower aromaticity may reduce steric hindrance in receptor binding.
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic molecule with potential biological activity. Its unique structure, featuring a pyrimidine ring and various functional groups, suggests a diverse range of interactions with biological systems. This article reviews its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . The IUPAC name reflects its intricate structure:
- IUPAC Name : 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
- Canonical SMILES : C1=CC(=C(C(=C1)Cl)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with various enzymes and receptors involved in cellular signaling pathways.
Antibacterial Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC in µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine | TBD | TBD |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In vitro tests indicated that it exhibits moderate activity against common fungal strains such as Candida albicans and Aspergillus niger.
| Compound | Activity (MIC in µg/mL) | Target Fungi |
|---|---|---|
| Compound C | 20 | Candida albicans |
| Compound D | 25 | Aspergillus niger |
| 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has shown promising results against various cancer cell lines, including prostate (PC3), lung (A549), and cervical (HeLa) cancers.
Case Studies
- Anticancer Efficacy : A study conducted on a series of trifluoromethyl pyrimidines demonstrated that the inclusion of sulfur-containing moieties significantly enhanced cytotoxicity against cancer cells compared to their non-sulfur counterparts. The study suggested a structure-activity relationship that favors compounds with electron-withdrawing groups like trifluoromethyl for increased potency against tumor cells.
- Antibacterial Screening : In a comparative study involving multiple pyrimidine derivatives, the compound was tested against resistant bacterial strains. Results indicated that it maintained efficacy where traditional antibiotics failed, highlighting its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
